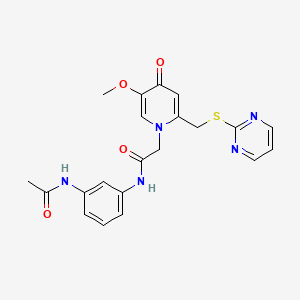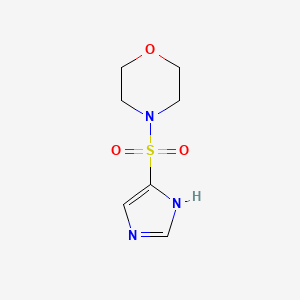
4-(1H-imidazol-5-ylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-imidazol-5-ylsulfonyl)morpholine” is a chemical compound with the molecular formula C7H11N3O3S . It is a morpholine derivative .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H11N3O3S/c11-14(12,7-5-8-6-9-7)10-1-3-13-4-2-10/h5-6H,1-4H2,(H,8,9) . The molecular weight of the compound is 217.25 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Characterization : A compound structurally similar to 4-(1H-imidazol-5-ylsulfonyl)morpholine was synthesized and characterized using NMR, IR, and Mass spectral studies. The compound exhibited significant biological activities, including antibacterial and anti-TB, highlighting its potential in medicinal chemistry (Mamatha S.V et al., 2019).
- Glucosidase Inhibitors with Antioxidant Activity : Benzimidazoles containing a morpholine skeleton at the C-6 position were synthesized and showed promising in vitro antioxidant activities and glucosidase inhibitory potential. This suggests the utility of morpholine derivatives in addressing oxidative stress-related diseases and diabetes (M. Özil et al., 2018).
Material Science and Chemistry
- Non-doped Blue Organic Light Emitting Diodes (OLEDs) : A study explored the use of a D–π–A chromophore with different donor moieties, including a morpholine derivative, for high-efficiency, non-doped blue OLEDs. The research demonstrated the potential of such structures in developing next-generation OLED materials (V. Thanikachalam et al., 2017).
- Corrosion Inhibition for N80 Steel : Benzimidazole derivatives, including those with a morpholine moiety, were investigated for their corrosion inhibition efficiency on N80 steel in acidic conditions. These studies highlight the application of morpholine derivatives in industrial applications to prevent corrosion (M. Yadav et al., 2016).
Aggregation-induced Emissive Properties
- Photoluminescence in Copper(I) Complexes : Research into mononuclear [Cu(BIPP)(PP)]ClO4 complexes, involving derivatives of morpholine, has revealed good phosphorescent emission in the solid state. Such studies are essential for developing new materials with specific photophysical properties (Rong Liu et al., 2015).
Safety and Hazards
The safety data sheet for morpholine, a key component of “4-(1H-imidazol-5-ylsulfonyl)morpholine”, indicates that it is flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .
properties
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c11-14(12,7-5-8-6-9-7)10-1-3-13-4-2-10/h5-6H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQLIVVBUEYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58768-28-8 |
Source


|
| Record name | 4-(1H-imidazole-4-sulfonyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)
![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)

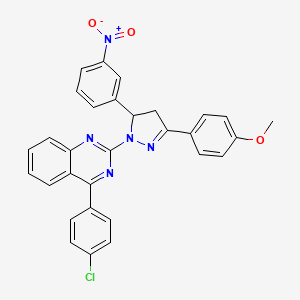


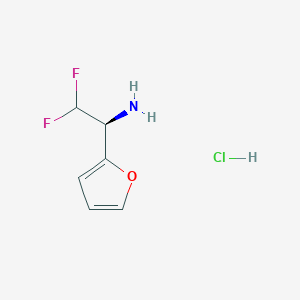

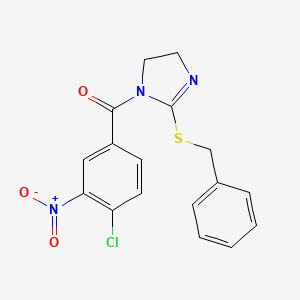

![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)
